1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c16-13-8-9-15-12(11-13)5-4-10-17(15)20(18,19)14-6-2-1-3-7-14/h1-3,6-9,11H,4-5,10,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBAKWQDJAOWLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)N(C1)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine typically involves the reaction of quinoline derivatives with phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydroquinoline ring undergoes oxidation to form aromatic quinoline derivatives. Common oxidizing agents include:
| Oxidizing Agent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Hydrogen peroxide | Quinoline sulfone | Aqueous acidic medium, 80°C | 65–72% | |
| m-CPBA | Epoxide intermediates | DCM, 0°C to RT, 12 hrs | 50–58% |
The phenylsulfonyl group stabilizes intermediates through resonance, directing oxidation to the tetrahydroquinoline ring’s C2–C3 positions. Excess oxidants may further convert amines to nitro groups.
Reduction Reactions
The sulfonamide and amine functionalities participate in selective reductions:
The phenylsulfonyl group remains intact under mild reducing conditions but is reduced to thioethers with strong agents like LiAlH₄. Stereoselectivity in imine reduction is influenced by the sulfonyl group’s electron-withdrawing effects .
Nucleophilic Substitution
The primary amine at position 6 undergoes alkylation/acylation:
The amine’s nucleophilicity is modulated by the electron-withdrawing sulfonyl group, requiring strong bases like DBU to deprotonate intermediates . Steric hindrance from the tetrahydroquinoline ring limits reactivity with bulky electrophiles .
Cyclization and Radical Reactions
Under photolytic or thermal conditions, the compound participates in radical-mediated cyclization:
| Conditions | Product | Mechanistic Pathway | Yield | Source |
|---|---|---|---|---|
| UV light (254 nm), toluene | Spirodienyl radical adducts | Iminyl radical formation | 20–78% | |
| AIBN, 80°C | Tetracyclic lactams | Amidyl radical cyclization | 45–50% |
Radical stability is enhanced by conjugation with the sulfonyl group, favoring 5- or 6-membered ring formation . Competing ipso- and ortho-attack pathways lead to isomeric products .
Electrophilic Aromatic Substitution
The tetrahydroquinoline ring’s electron-rich positions undergo halogenation and nitration:
| Reagent | Position | Product | Conditions | Yield | Source |
|---|---|---|---|---|---|
| Br₂, FeBr₃ | C7 | 7-Bromo derivative | DCM, 0°C, 2 hrs | 55–60% | |
| HNO₃/H₂SO₄ | C5 | 5-Nitro derivative | 0°C to RT, 4 hrs | 40–45% |
The sulfonyl group deactivates the ring, directing electrophiles to C5 and C7 positions via meta-directing effects . Steric effects from the fused ring system reduce regioselectivity compared to simple arenes.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aryl sulfonate:
| Catalyst System | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Pd(OAc)₂/XPhos | Aryl boronic acid | Biaryl sulfonamide | 60–65% | |
| CuI/L-Proline | Terminal alkyne | Sonogashira-type adduct | 50–55% |
The sulfonyl group acts as a directing group in C–H activation, enabling selective coupling at the para position . Side reactions involving amine coordination to palladium are minimized using bulky ligands .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, sulfonamide cleavage occurs:
| Conditions | Product | Mechanism | Yield | Source |
|---|---|---|---|---|
| H₂SO₄ (conc.), 100°C | 1,2,3,4-Tetrahydroquinolin-6-amine | Sulfonic acid elimination | 90–95% | |
| NaH, DMF | Ring-contracted pyrrole | Hofmann-type degradation | 30–35% |
The sulfonamide’s lability under acidic conditions allows recovery of the parent amine . Base-mediated degradation pathways are less common but enable access to fused heterocycles .
Scientific Research Applications
Synthetic Routes
The synthesis of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine typically involves:
- Reagents : Quinoline derivatives and phenylsulfonyl chloride.
- Conditions : Basic conditions using triethylamine or pyridine; often heated to enhance yield.
Chemistry
This compound serves as a building block in organic synthesis. It is utilized for:
- Preparation of Complex Molecules : Its unique structure allows for the synthesis of various derivatives that can be used in advanced materials and pharmaceuticals.
Biology
Research indicates potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains by disrupting cellular processes.
| Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Disruption of cellular processes | |
| Anticancer | Induction of apoptosis |
Medicine
The compound has been explored for its therapeutic potential:
- Anticancer Activity : In vitro studies have shown significant efficacy against various cancer cell lines. For example:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| D4 | MCF7 | 0.06 | Apoptosis induction |
| D4 | A549 | 0.25 | Cell cycle arrest |
| D4 | HeLa | 0.20 | Caspase activation |
- Autoimmune Disease Treatment : Recent studies highlight its efficacy in treating autoimmune diseases such as psoriasis and rheumatoid arthritis. The derivative D4 showed superior bioavailability compared to existing treatments and effectively reduced symptoms in animal models without significant side effects.
Study on Anticancer Activity
A study demonstrated that derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines. The mechanisms involved included:
- Apoptosis induction through caspase activation.
Study on Autoimmune Disease Treatment
A notable study reported that tetrahydroquinoline derivatives could effectively modulate Th17 cell responses in mouse models of rheumatoid arthritis. The results indicated a significant reduction in disease severity when administered at optimized doses.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The amine group can also participate in hydrogen bonding or nucleophilic attacks, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The tetrahydroquinoline scaffold is highly versatile, with modifications at positions 1, 6, and 8 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The phenylsulfonyl group in the target compound contrasts with methoxy or alkylamino substituents in analogs, affecting electronic distribution and reactivity .
- Fluorine Substitution: The 8-fluoro derivative (51) shows improved metabolic stability compared to non-halogenated analogs, a common strategy in drug design .
- Side Chain Modifications: Alkylaminoethyl groups (e.g., dimethylamino, diethylamino) enhance solubility but may reduce blood-brain barrier penetration due to increased polarity .
Key Observations:
- Yields vary significantly (52–90%), influenced by steric hindrance and reaction conditions.
- Thiophene-carboximidamide derivatives require multi-step synthesis but achieve high purity (>99%) .
Physicochemical and Spectral Properties
Biological Activity
1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (CAS: 927996-31-4) is a heterocyclic compound featuring a quinoline core, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H16N2O2S
- Molecular Weight : 288.37 g/mol
- Purity : ≥95%
- IUPAC Name : 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine
The biological activity of 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The phenylsulfonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound has been investigated for its ability to modulate receptor activity related to autoimmune diseases and cancer pathways.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : A study demonstrated that certain derivatives showed IC50 values in the nanomolar range against various cancer cell lines. These compounds induced apoptosis and cell cycle arrest through mechanisms involving caspase activation and modulation of pro-apoptotic proteins like BAX and p53 .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| D4 | MCF7 | 0.06 | Apoptosis induction |
| D4 | A549 | 0.25 | Cell cycle arrest |
| D4 | HeLa | 0.20 | Caspase activation |
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains by disrupting their cellular processes.
Study on Autoimmune Disease Treatment
A recent study highlighted the efficacy of 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine derivatives in treating autoimmune diseases such as psoriasis and rheumatoid arthritis. The derivative D4 exhibited superior bioavailability compared to existing treatments and effectively reduced symptoms in animal models without significant side effects .
Structural Activity Relationship (SAR) Analysis
SAR studies have revealed that modifications to the quinoline structure can enhance biological activity. For example:
- Substituents at the 6-position : Compounds with electron-withdrawing groups showed increased potency against cancer cell lines.
Q & A
Q. What synthetic methodologies are optimal for preparing 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine?
The compound can be synthesized via reductive amination or nucleophilic substitution. For example, 1-(3-(pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinolin-6-amine (a structural analog) was prepared by reducing a nitro precursor with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), followed by NaOH quenching and filtration . For phenylsulfonyl introduction, sulfonylation of the tetrahydroquinoline amine group using phenylsulfonyl chloride in dichloromethane (DCM) with a base (e.g., triethylamine) is a viable route, as seen in analogous sulfonamide syntheses . Purification typically involves column chromatography (e.g., silica gel, 10% MeOH/CH₂Cl₂) .
Q. How can structural purity and identity be confirmed for this compound?
Characterization relies on ¹H NMR for verifying proton environments (e.g., aromatic protons at δ 6.4–6.5 ppm, sulfonyl group protons at δ 3.0–3.3 ppm) and ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peaks). HPLC (>95% purity) is critical for assessing purity, especially for biologically active derivatives . For example, tert-butyl carbamate derivatives showed 99.6% HPLC purity after chromatographic purification .
Q. What are the key challenges in optimizing yields during synthesis?
Low yields often arise from steric hindrance during sulfonylation or incomplete nitro reductions. For instance, NBS bromination of tetrahydroquinoline derivatives in DMF achieved 56–98% yields, but competing side reactions (e.g., over-sulfonylation) require careful stoichiometric control . Temperature modulation (e.g., 0°C for acid-sensitive intermediates) and inert atmospheres (N₂/Ar) improve stability .
Q. How does the phenylsulfonyl group influence the compound’s physicochemical properties?
The sulfonyl group enhances solubility in polar solvents (e.g., DMSO, MeOH) and stabilizes the tetrahydroquinoline core against oxidation. This modification also increases molecular weight and logP, impacting bioavailability. Analogous compounds with sulfonyl groups showed improved stability in metabolic assays .
Q. What analytical techniques are used to resolve synthetic intermediates?
TLC (silica gel, ethyl acetate/hexane) monitors reaction progress, while flash chromatography isolates intermediates. For enantiomeric resolution of racemic mixtures, chiral HPLC or resolving agents (e.g., tartaric acid derivatives) are employed, as demonstrated for related tetrahydroquinoline amines .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced neuronal nitric oxide synthase (nNOS) selectivity?
Molecular docking and pharmacophore modeling identify critical interactions. For example, N-(1-(2-(methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide showed high nNOS affinity due to hydrogen bonding with Glu592 and hydrophobic interactions with heme cofactors . CoMFA and QSAR models optimize substituent placement (e.g., electron-withdrawing groups at C6 improve selectivity over eNOS) .
Q. What strategies address discrepancies in biological activity across similar derivatives?
Contradictory activity data may arise from off-target effects or variable purity. Systematic SAR studies comparing sulfonyl vs. carboximidamide substituents revealed that thiophene-2-carboximidamide derivatives exhibit 10-fold higher nNOS inhibition (IC₅₀ = 12 nM) than sulfonamides . Dose-response curves and isoform-specific assays (e.g., iNOS, eNOS) validate selectivity .
Q. How do reaction conditions impact stereochemical outcomes in asymmetric syntheses?
Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids) control stereochemistry. For (±)-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine, chiral resolution with di-p-toluoyl-D-tartaric acid achieved >99% enantiomeric excess (ee) . Dynamic kinetic resolution under acidic conditions further enhances stereoselectivity .
Q. What in vitro assays are recommended for evaluating NOS inhibition?
Recombinant human NOS isoforms (iNOS, eNOS, nNOS) expressed in Baculovirus/Sf9 cells are standard. Radiolabeled L-arginine to L-citrulline conversion assays quantify inhibition (e.g., H-arginine with scintillation counting). IC₅₀ values for lead compounds ranged from 12 nM (nNOS) to >1 µM (eNOS) .
Q. How can metabolic stability be improved for in vivo studies?
Deuteration at metabolically labile sites (e.g., C2 of tetrahydroquinoline) reduces CYP450-mediated oxidation. Prodrug strategies (e.g., tert-butyl carbamate protection of amines) enhance plasma half-life. For example, tert-butyl 4-(6-amino-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate showed 72% oral bioavailability in rodents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
